molecular formula C7H4Br2O B15387694 2,6-Dibromocyclohepta-2,4,6-trien-1-one CAS No. 101420-83-1

2,6-Dibromocyclohepta-2,4,6-trien-1-one

Cat. No.: B15387694
CAS No.: 101420-83-1
M. Wt: 263.91 g/mol
InChI Key: KVPLEUKVQYESBG-UHFFFAOYSA-N
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Description

2,6-Dibromocyclohepta-2,4,6-trien-1-one (CAS 101420-83-1) is a brominated organic compound with a molecular formula of C7H4Br2O and a molecular weight of 263.91 g/mol . It is a derivative of tropone (cyclohepta-2,4,6-trien-1-one), a non-benzenoid aromatic compound known for its unique electronic properties and significant dipole moment . This structural motif is of high interest in organic chemistry and materials science. As a functionalized tropone, this dibrominated compound serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Its potential research applications may include the development of novel pharmaceuticals, the study of aromatic systems, and the synthesis of complex natural product analogs . Tropone derivatives are found in various natural products and have been investigated for their biological activities . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Proper safety data sheets should be consulted before handling. The product requires cold-chain transportation for storage and shipment .

Properties

CAS No.

101420-83-1

Molecular Formula

C7H4Br2O

Molecular Weight

263.91 g/mol

IUPAC Name

2,6-dibromocyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C7H4Br2O/c8-5-2-1-3-6(9)7(10)4-5/h1-4H

InChI Key

KVPLEUKVQYESBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=O)C(=C1)Br)Br

Origin of Product

United States

Biological Activity

2,6-Dibromocyclohepta-2,4,6-trien-1-one is a notable compound within the family of tropones, which are characterized by their unique structural features and diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a brominated derivative of tropone. Its structure can be represented as follows:

C7H4Br2O\text{C}_7\text{H}_4\text{Br}_2\text{O}

This compound features a cycloheptatriene ring with two bromine substituents and a ketone group. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance:

  • Insecticidal Activity : Similar compounds have demonstrated strong insecticidal properties against various pests. For example, tropolone has shown potent effects against Coptotermes formosanus and Tyrophagus putrescentiae, outperforming traditional insecticides like DEET in some cases .
  • Antifungal Activity : Studies have reported that tropolone derivatives possess antifungal properties with minimum inhibitory concentration (MIC) values ranging from 6.0 to 50.0 µg/mL against plant-pathogenic fungi .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit metalloproteases such as carboxypeptidase A and collagenase. The IC50 values for these activities suggest strong inhibitory effects that could be leveraged for therapeutic applications .
  • Antioxidant Properties : Troponoids are known for their antioxidant capabilities, which may play a role in protecting cells from oxidative stress .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological profiles of brominated compounds. In silico studies indicate varying degrees of toxicity associated with different metabolites of related compounds. Understanding these profiles is crucial for assessing the safety and efficacy of potential therapeutic agents derived from this compound .

Case Study 1: Insecticidal Efficacy

A study evaluated the insecticidal efficacy of tropolone derivatives against Dermatophagoides farinae. The results indicated that these compounds exhibited higher mortality rates compared to conventional insecticides. This suggests potential applications in pest control strategies that minimize reliance on synthetic chemicals.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of tropolone derivatives against Pythium aphanidermatum. The study found that the MIC was as low as 6.0 µg/mL, indicating strong antifungal activity and suggesting potential agricultural applications in crop protection.

Data Summary

Biological Activity Observed Effect Reference
InsecticidalStrong activity against Coptotermes formosanus
AntifungalMIC: 6.0 µg/mL against Pythium aphanidermatum
Enzyme InhibitionIC50: 2.73 x 10(-6) M for carboxypeptidase A
AntioxidantProtective effects against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,6-Dibromocyclohepta-2,4,6-trien-1-one and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Biological Activities References
This compound Br at 2,6; ketone at 1 ~265.93 (calculated) High electronegativity, potential halogen bonding Inferred
Hinokitiol (β-thujaplicin) OH at 2, isopropyl at 4 164.20 Antimicrobial, anticancer, anti-HBV activity
Tropolone (2-hydroxycyclohepta-2,4,6-trien-1-one) OH at 2 122.12 Metal chelation, antimicrobial, antifungal
2-Mercaptocyclohepta-2,4,6-trien-1-one (675) SH at 2 138.20 Thiol reactivity, potential antioxidant
2-Chlorocyclohepta-2,4,6-trien-1-one Cl at 2 140.57 Halogenated analog with lower atomic mass
β-Thujaplicinol OH at 2, additional hydroxyl 180.20 HBV RNAseH inhibition (EC50: 5 µM)

Key Structural and Functional Insights :

Substituent Effects on Reactivity: Bromine atoms in this compound increase molecular weight and electronegativity compared to hydroxyl (Hinokitiol, tropolone) or thiol (compound 675) derivatives. Hinokitiol’s isopropyl group at position 4 contributes to lipophilicity, enhancing membrane permeability in antimicrobial applications .

Biological Activity: Hinokitiol: Exhibits broad-spectrum antimicrobial and anticancer activity, attributed to its hydroxyl and isopropyl groups. For example, it inhibits HBV replication via RNAseH suppression . Tropolone: Known for metal chelation (e.g., binding Fe³⁺ or Cu²⁺), which disrupts microbial metalloenzymes . this compound: Bromine’s electron-withdrawing effects may reduce metal chelation capacity but increase stability against oxidation compared to hydroxylated analogs.

Synthetic Considerations: Brominated tropolones are typically synthesized via electrophilic aromatic substitution or transition-metal-catalyzed reactions, as seen in Rh(I)-catalyzed cycloadditions for non-benzenoid aromatics . In contrast, Hinokitiol is naturally derived from Cupressaceae species, though synthetic routes exist .

Preparation Methods

Bromination in Glacial Acetic Acid

Tropone undergoes electrophilic bromination under acidic conditions due to its polarized carbonyl group, which enhances electrophilic attack at electron-rich positions. Bromine (Br₂) in glacial acetic acid selectively substitutes the 2- and 6-positions of the cycloheptatrienone ring, yielding 2,6-dibromotropone. The reaction proceeds via initial protonation of the carbonyl oxygen, generating a tropylium ion intermediate that directs bromination to the meta-positions relative to the ketone.

Mechanistic Pathway :

  • Protonation of tropone’s carbonyl oxygen stabilizes the tropylium ion (aromatic 6π-electron system).
  • Electrophilic bromine attacks the 2- and 6-positions due to charge distribution in the resonance-stabilized intermediate.
  • Deprotonation restores aromaticity, yielding 2,6-dibromotropone.

This method is limited by competing side reactions, such as 1,2-addition of bromine, which necessitates precise control of reaction time and temperature.

Halogenation of Tropolone Derivatives

Bromination of Tropolone Methyl Ether

Tropolone methyl ether (2-methoxycyclohepta-2,4,6-trien-1-one) serves as a precursor for regioselective bromination. The methoxy group acts as an ortho/para-directing group, facilitating bromination at the 3-, 5-, and 7-positions. Subsequent demethylation and oxidation yield 2,6-dibromotropone.

Procedure :

  • Bromination : Tropolone methyl ether reacts with bromine in acetic acid at 0–5°C to form 3,5,7-tribromo-2-methoxytropone.
  • Demethylation : Treatment with BBr₃ removes the methyl group, producing 3,5,7-tribromotropolone.
  • Oxidation : Oxidizing agents (e.g., CrO₃) convert the hydroxyl group to a ketone, yielding 2,6-dibromotropone after selective debromination.

Challenges :

  • Tribromination requires stoichiometric control to avoid over-halogenation.
  • Selective debromination at the 3- and 7-positions remains inefficient, often necessitating chromatographic purification.

Enamine-Alkylation with 2,6-Dibromotropone

Iron Tricarbonyl-Mediated Synthesis

2,6-Dibromotropone is synthesized via iron tricarbonyl complexes, which stabilize the tropone ring during functionalization. The protocol involves:

  • Complexation : Tropone reacts with Fe(CO)₃ to form tricarbonyl(tropone)iron, enhancing electrophilicity at the 2- and 6-positions.
  • Bromination : Treatment with bromine in dichloromethane introduces bromine atoms at the activated positions.
  • Decomplexation : Cerium(IV) ammonium nitrate (CAN) oxidatively removes the iron tricarbonyl moiety, yielding 2,6-dibromotropone.

Advantages :

  • The iron complex mitigates side reactions, improving regioselectivity.
  • Yields exceed 80% under optimized conditions.

Hofmann Elimination from Tropinone

Bromination of Tropinone Derivatives

Tropinone, a bicyclic amine, undergoes Hofmann elimination to generate tropone derivatives. Sequential bromination and deamination yield 2,6-dibromotropone:

  • Hofmann Elimination : Tropinone is treated with methyl iodide and Ag₂O to form a quaternary ammonium salt, which undergoes elimination to yield tropone.
  • Bromination : The resulting tropone is brominated using Br₂/CuBr₂ in acetonitrile at 65°C, achieving 98.4% conversion to 2,6-dibromotropone.

Key Insight :
Copper(II) bromide acts as a Lewis acid, polarizing bromine and enhancing electrophilicity for selective 2,6-dibromination.

Comparative Analysis of Synthetic Routes

Table 1. Methods for Synthesizing 2,6-Dibromocyclohepta-2,4,6-trien-1-one

Method Reagents/Conditions Yield Selectivity Reference
Direct Bromination Br₂, glacial acetic acid, 25°C 60–70% Moderate
Tropolone Methyl Ether Br₂, BBr₃, CrO₃ 45–55% Low
Iron Tricarbonyl Fe(CO)₃, Br₂, CAN 80–85% High
Hofmann Elimination Ag₂O, MeI, CuBr₂, Br₂, CH₃CN, 65°C 98.4% High

Mechanistic Considerations and Challenges

Regioselectivity in Bromination

The dipole moment of tropone (4.17 D) creates electron-deficient regions at the 2- and 6-positions, favoring electrophilic attack. However, over-bromination and 1,2-addition byproducts necessitate careful stoichiometric control.

Oxidative Demetallation

Iron tricarbonyl-mediated routes require harsh oxidants like CAN, which can degrade sensitive functional groups. Alternative decomplexation agents (e.g., iodine) are under investigation.

Q & A

Q. What are the most reliable synthetic routes for 2,6-Dibromocyclohepta-2,4,6-trien-1-one, and how can purity be optimized?

The compound can be synthesized via bromination of tropolone derivatives or through cycloaddition reactions. For example, [6 + 3] cycloaddition between cyclohepta-2,4,6-trien-1-one and bromine-containing precursors has been reported. Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and characterization via GC/MS to confirm >98% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm bromine substitution patterns and aromaticity.
  • IR Spectroscopy : Identification of C=O and C-Br stretches (e.g., ~1700 cm1^{-1} for carbonyl, ~600 cm1^{-1} for C-Br).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+^+] at m/z 293.87 for C7_7H5_5Br2_2O) .

Q. How can tautomerism in brominated cycloheptatrienones be resolved experimentally?

X-ray crystallography is the gold standard. For example, in 7-nitrotropolone, tautomerism was confirmed via single-crystal analysis, revealing hydrogen-bonded dimers and dihedral angles between substituents and the aromatic ring. SHELXL or SIR97 are recommended for refinement .

Advanced Research Questions

Q. How do bromine substituents influence the crystal packing and intermolecular interactions of this compound?

Bromine atoms introduce steric and electronic effects, altering packing motifs. In related structures (e.g., 2-hydroxy-7-nitrocyclohepta-2,4,6-trien-1-one), nitro groups form O–H⋯O hydrogen bonds (2.8–3.4 Å), while bromine may participate in halogen bonding (C–Br⋯O/N). Use Mercury software to analyze Hirshfeld surfaces and interaction maps .

Q. What methodological challenges arise when analyzing reaction intermediates in [6 + 3] cycloadditions involving this compound?

Key challenges include:

  • Trapping transient intermediates (e.g., zwitterionic species) using low-temperature NMR.
  • Distinguishing regioisomers via DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis sets).
  • Confirming azaphyllin intermediates via HRMS and IR spectroscopy .

Q. How can conflicting data between NMR and X-ray crystallography be resolved for tautomeric forms?

Discrepancies may arise if solution-state NMR detects dynamic tautomers, while X-ray captures static solid-state structures. To resolve:

  • Perform variable-temperature NMR to assess tautomeric equilibrium.
  • Compare calculated NMR chemical shifts (via CASTEP or ORCA) with experimental data.
  • Validate using neutron diffraction for precise H-atom positioning .

Q. What computational methods are suitable for predicting the electronic effects of bromine substituents in cycloaddition reactions?

  • Frontier Molecular Orbital (FMO) Analysis : Determine reactivity via HOMO-LUMO gaps (e.g., using Gaussian09).
  • Natural Bond Orbital (NBO) Analysis : Assess charge distribution and hyperconjugation effects.
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., GROMACS) .

Q. How does this compound compare to thujaplicins in terms of bioactivity and chemical reactivity?

Unlike thujaplicins (e.g., γ-thujaplicin with an isopropyl group), bromine substituents enhance electrophilicity, making the compound more reactive in nucleophilic aromatic substitutions. Bioactivity studies require comparative assays (e.g., antimicrobial activity via MIC tests) and docking studies (AutoDock Vina) to assess target binding .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and PLATON for validation of hydrogen-bonding networks .
  • Synthesis : Optimize bromination conditions (e.g., NBS vs. Br2_2) to avoid over-bromination .
  • Data Analysis : Employ Olex2 for crystal structure visualization and MestReNova for NMR deconvolution .

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